molecular formula C13H16FN3 B1306358 (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine CAS No. 626209-31-2

(2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine

Cat. No. B1306358
CAS RN: 626209-31-2
M. Wt: 233.28 g/mol
InChI Key: HKHHKORRQXFOGZ-UHFFFAOYSA-N
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Description

2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine, commonly referred to as FIPA, is an important organic compound with a wide range of applications in scientific research. FIPA is a versatile molecule that has been used in a variety of contexts, ranging from drug development to lab experiments. In

Scientific Research Applications

Catalytic Systems and Cross-Coupling Reactions

Recent advancements have introduced recyclable copper catalyst systems for C-N bond forming cross-coupling reactions, utilizing aromatic, heterocyclic, and aliphatic amines. These systems highlight the significance of catalyst optimization and the potential for commercial exploitation in organic synthesis, with specific emphasis on the effects of additives, solvents, and temperature on reactivity. This approach is critical for the development of efficient and environmentally friendly synthesis methods (Kantam et al., 2013).

Synthetic Pathways and Structural Properties

Research into the synthetic routes and structural properties of novel substituted compounds has been documented, revealing insights into the conformation of products through high-resolution magnetic resonance spectra. These findings are essential for understanding the diverse outcomes based on the reaction of chloral with amines and the implications for developing new compounds with potential applications (Issac & Tierney, 1996).

Corrosion Inhibition

Imidazoline and its derivatives are highlighted for their extensive use as corrosion inhibitors. Their effectiveness is attributed to their chemical structure, which allows for strong adsorption onto metal surfaces. This application is particularly relevant in the petroleum industry, where these compounds contribute to the protection of infrastructure against corrosion. The review on this topic compiles chemical structures, synthesis processes, and performance evaluations, providing a comprehensive overview of imidazoline inhibitors (Sriplai & Sombatmankhong, 2023).

Environmental Applications

The efficiency of amine-functionalized sorbents for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies has been critically reviewed. This work discusses the potential of amine-containing sorbents in municipal water and wastewater treatment, emphasizing the importance of electrostatic interactions, hydrophobic interactions, and sorbent morphology in PFAS removal. Such insights are pivotal for designing next-generation sorbents for environmental remediation (Ateia et al., 2019).

Drug Development and Pharmacological Applications

A wide array of research focuses on the pharmacological evaluation of novel compounds for potential antioxidant and anti-inflammatory applications. These studies underscore the importance of benzofused thiazole derivatives as promising templates for new therapeutic agents, highlighting their in vitro antioxidant and anti-inflammatory activities. Such efforts are crucial for the discovery of new drugs and treatments for various conditions (Raut et al., 2020).

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-3-imidazol-1-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3/c14-13-5-2-1-4-12(13)10-15-6-3-8-17-9-7-16-11-17/h1-2,4-5,7,9,11,15H,3,6,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHHKORRQXFOGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCCCN2C=CN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine

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